
Oxalic acid--piperidine (1/2)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxalic acid–piperidine (1/2) is a compound formed by the combination of oxalic acid and piperidine in a 1:2 molar ratio Oxalic acid is a dicarboxylic acid with the formula (C_2H_2O_4), known for its strong acidic properties and ability to form complexes with various metals Piperidine, on the other hand, is a six-membered heterocyclic amine with the formula (C_5H_{11}N), widely used in organic synthesis and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of oxalic acid–piperidine (1/2) typically involves the reaction of oxalic acid with piperidine in an aqueous solution. The reaction is carried out by dissolving oxalic acid in water and gradually adding piperidine while maintaining the temperature at around 25-30°C. The mixture is stirred until a homogeneous solution is obtained, followed by slow evaporation to yield the crystalline product.
Industrial Production Methods: In an industrial setting, the production of oxalic acid–piperidine (1/2) can be scaled up by using larger reaction vessels and automated stirring systems. The reaction conditions remain similar, with careful control of temperature and pH to ensure the formation of the desired complex. The final product is typically purified through recrystallization or other separation techniques.
Chemical Reactions Analysis
Types of Reactions: Oxalic acid–piperidine (1/2) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carbon dioxide and water.
Reduction: Reduction reactions can lead to the formation of piperidine derivatives.
Substitution: The piperidine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed:
Oxidation: Carbon dioxide and water.
Reduction: Piperidine derivatives.
Substitution: Various substituted piperidine compounds.
Scientific Research Applications
Oxalic acid–piperidine (1/2) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of oxalic acid–piperidine (1/2) involves its interaction with various molecular targets and pathways. The piperidine moiety can interact with enzymes and receptors, modulating their activity. The oxalic acid component can chelate metal ions, affecting their availability and function in biological systems. These interactions can lead to various physiological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Piperine: An alkaloid with a piperidine nucleus, known for its bioavailability-enhancing properties.
Pyridine: A six-membered nitrogen-containing heterocycle with similar structural features to piperidine.
Dihydropyridine: A derivative of pyridine with significant pharmacological activities.
Uniqueness: Oxalic acid–piperidine (1/2) is unique due to its combination of a strong acid and a heterocyclic amine, resulting in a compound with distinct chemical and biological properties. Its ability to form complexes with metals and participate in various chemical reactions makes it a valuable compound in both research and industrial applications.
Properties
CAS No. |
65512-63-2 |
|---|---|
Molecular Formula |
C12H24N2O4 |
Molecular Weight |
260.33 g/mol |
IUPAC Name |
oxalic acid;piperidine |
InChI |
InChI=1S/2C5H11N.C2H2O4/c2*1-2-4-6-5-3-1;3-1(4)2(5)6/h2*6H,1-5H2;(H,3,4)(H,5,6) |
InChI Key |
LKSWHQFYFLFHSK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNCC1.C1CCNCC1.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


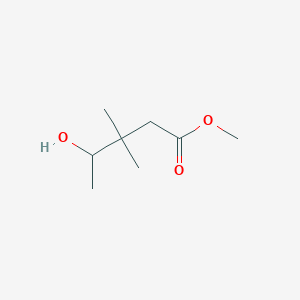
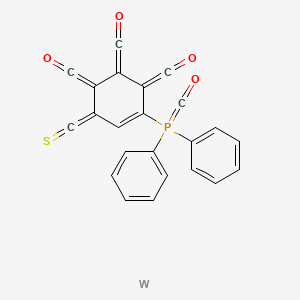
![4-[5-(5-Thiophen-2-ylthiophen-2-yl)thiophen-2-yl]pyrimidine](/img/structure/B14488569.png)


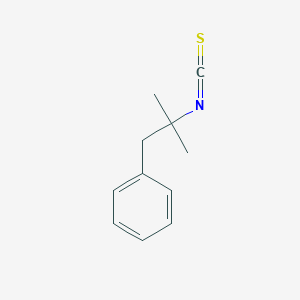
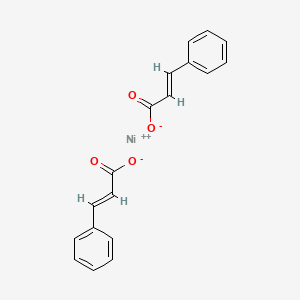
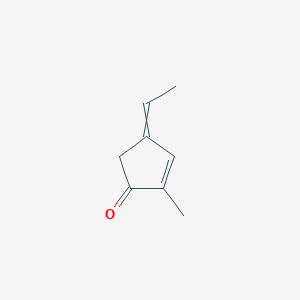

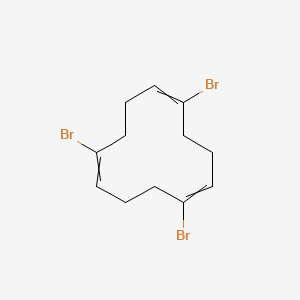
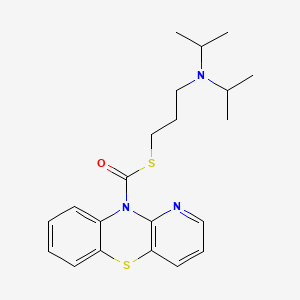
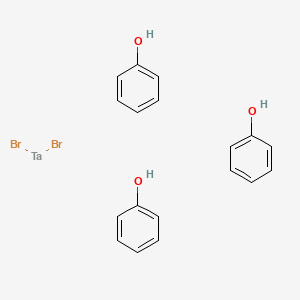
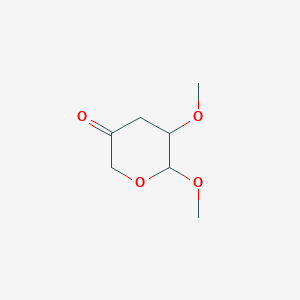
![Methyl 4-{4-[4-(trifluoromethyl)phenoxy]phenoxy}pentanoate](/img/structure/B14488623.png)
